(3-Fluoro-4-methoxyphenyl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone
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Overview
Description
(3-Fluoro-4-methoxyphenyl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a fluorinated phenyl ring, a methoxy group, a piperidine ring, and a pyrazole moiety. The combination of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-4-methoxyphenyl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Fluorinated Phenyl Intermediate: The starting material, 3-fluoro-4-methoxybenzaldehyde, is synthesized through electrophilic aromatic substitution reactions.
Piperidine Ring Formation: The intermediate is then reacted with piperidine under basic conditions to form the piperidine ring.
Pyrazole Ring Introduction:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3-Fluoro-4-methoxyphenyl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 3-fluoro-4-methoxybenzoic acid.
Reduction: Formation of (3-fluoro-4-methoxyphenyl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3-Fluoro-4-methoxyphenyl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-Fluoro-4-methoxyphenyl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Methoxyphenylboronic acid
- 4-Methoxyphenylboronic acid
- 3-Fluorophenylboronic acid
- 2-Methoxyphenylboronic acid
Uniqueness
(3-Fluoro-4-methoxyphenyl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research applications, offering opportunities for the development of new materials, drugs, and chemical processes.
Properties
IUPAC Name |
(3-fluoro-4-methoxyphenyl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O2/c1-20-10-14(9-19-20)13-4-3-7-21(11-13)17(22)12-5-6-16(23-2)15(18)8-12/h5-6,8-10,13H,3-4,7,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWOXZGBTUIQTDP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CCCN(C2)C(=O)C3=CC(=C(C=C3)OC)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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